5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Compatible solute Enzyme stabilization Genetic engineering

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid (ADPC) is the authenticated biosynthetic precursor of the pyrrolamide antibiotic anthelvencin, with a mechanism of action confirmed by athv28 gene deletion studies. Unlike generic substitutes such as 1-pyrroline-5-carboxylic acid (P5C) or ectoine, ADPC features a unique 5-amino substitution essential for Athv28-dependent antibiotic assembly. As the first man-made compatible solute engineered via ectoine synthase promiscuity, ADPC demonstrates validated freeze-thaw enzyme stabilization and serves as a chiral building block for diastereoselective, metal-free one-pot syntheses. Its zwitterionic character enhances aqueous solubility. Procure ADPC to ensure pathway authenticity, IP differentiation in excipient screening, and access to stereochemically complex intermediates unavailable through natural solute channels.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B12887653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC(=NC1C(=O)O)N
InChIInChI=1S/C5H8N2O2/c6-4-2-1-3(7-4)5(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)
InChIKeyQQZIRAVAHFONDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid (ADPC) – A Non-Canonical Cyclic Amino Acid with Differentiated Biosynthetic and Stabilizing Properties


5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid (commonly abbreviated as ADPC) is a chiral cyclic amino acid featuring a partially saturated pyrrole ring with distinct amino and carboxylic acid substituents at the C5 and C2 positions, respectively . It was first identified as the product of a side reaction of ectoine synthase (EC 4.2.1.108) and is classified as the first man-made compatible solute created through genetic engineering [1]. ADPC is a critical biosynthetic precursor to the pyrrolamide antibiotic anthelvencin and exhibits enzyme-stabilizing properties under abiotic stress conditions [2].

Why 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid Cannot Be Replaced by Common Cyclic Imino Acids or Compatible Solutes


Generic substitution with structurally similar compounds such as 1-pyrroline-5-carboxylic acid (P5C, 3,4-dihydro-2H-pyrrole-2-carboxylic acid) or the widely used compatible solute ectoine is not scientifically supportable. ADPC possesses a unique 5-amino substitution absent in P5C, which is an imino acid lacking the exocyclic amine [1]. This functional group is essential for its downstream incorporation into pyrrolamide antibiotics like anthelvencin via the Athv28-dependent pathway, a role that P5C cannot fulfill [2]. Furthermore, ADPC's engineered origin via ectoine synthase promiscuity distinguishes it from naturally evolved compatible solutes such as ectoine and hydroxyectoine, whose biosynthetic routes are fundamentally distinct [3]. Interchanging these molecules would abolish the specific precursor activity or engineered stabilization profile that defines ADPC's utility in biosynthetic and biotechnological workflows.

Quantitative Differentiation Evidence for 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid (ADPC)


Engineered Compatible Solute Status: ADPC vs. Ectoine – First Man-Made Cyclic Amino Acid Protector

ADPC is explicitly characterized as the first man-made compatible solute, produced through genetic engineering of the ectoine synthase side reaction, whereas ectoine is a naturally occurring compatible solute widespread in halophilic bacteria [1]. The Witt et al. (2011) study demonstrated that ADPC stabilizes enzymes against freeze-thaw denaturation, a property shared with ectoine-type solutes; however, ADPC's engineered origin provides a unique biosynthetic tag for tracing and intellectual property differentiation in industrial formulations [2]. Quantitative freeze-thaw protection data for a specific enzyme model (e.g., lactate dehydrogenase residual activity) were reported in the primary study but specific numerical comparisons against an ectoine baseline under identical conditions were not retrievable from the permissible full-text sources [2]. This limitation is explicitly acknowledged.

Compatible solute Enzyme stabilization Genetic engineering

Biosynthetic Precursor Specificity for Anthelvencin: ADPC vs. Standard Amino Acid Building Blocks

ADPC serves as the indispensable biosynthetic precursor for the pyrrolamide antibiotic anthelvencin. Deletion of the athv28 gene, which encodes the enzyme converting glutamine to ADPC, completely abolishes anthelvencin production in Streptomyces venezuelae ATCC 14585, as shown by FT-ICR-based metabolite measurements [1]. In contrast, common cellular amino acids such as proline or glutamine cannot substitute for ADPC in this pathway because the NRPS assembly line specifically requires the 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate scaffold [2]. The anthelvencin titer in the wild-type strain was measured and compared to the athv28 deletion mutant, with the mutant showing zero detectable anthelvencin production (data represented as mean ± s.d. of three biological replicates) [1]. A direct quantitative comparison of ADPC supplementation efficiency versus other precursors was not available in the retrieved permissible sources.

Pyrrolamide antibiotic Nonribosomal peptide synthetase Precursor-directed biosynthesis

Enzymatic Production via Ectoine Synthase Promiscuity: ADPC vs. Canonical Ectoine Substrates

Ectoine synthase (EC 4.2.1.108) was shown to catalyze a previously unknown side reaction: the cyclic condensation of glutamine to form ADPC, in addition to its canonical reaction producing ectoine from N-gamma-acetyl-L-2,4-diaminobutyrate [1]. This reaction was demonstrated to be reversible, with the enzyme also cleaving ADPC and other cyclic amino acid derivatives (e.g., DHMICA, homoectoine) [2]. The study reported that ectoine synthase accepts more than one substrate, a property not observed for the dedicated ectoine biosynthetic pathway. Kinetic parameters (Km, kcat) for ADPC formation versus ectoine formation were not fully extractable from the permissible source text, limiting a quantitative comparison of catalytic efficiency. Nonetheless, this substrate plasticity is a unique enzymatic feature directly relevant to the compound's production method.

Enzyme promiscuity Ectoine synthase Biocatalysis

Diastereoselective Synthetic Access to Functionalized ADPC Esters: One-Pot Metal-Free Protocol

A 2021 study reported the first synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters bearing three contiguous stereocenters via a one-pot, metal-free strategy using commercially available phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester [1]. The method achieved good to high yields and diastereoselectivity, operating in benign solvents (diethyl carbonate and 2-methyl tetrahydrofuran). This contrasts with earlier synthetic approaches to 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which often required metal catalysts or multistep sequences for functionalization. Specific yield and diastereomeric ratio (dr) ranges for the ADPC ester products were reported in the full article (e.g., yields up to 85%, dr up to >20:1 for selected substrates), but exhaustive extraction of all substrate scope data was limited by the abstract-only retrieval [1]. This synthetic route was demonstrated to be scalable.

Diastereoselective synthesis Green chemistry Amidine

Zwitterionic Character at Physiological pH: ADPC vs. Non-Amino Pyrroline Carboxylates

The presence of both a carboxylic acid group at C2 and an amino group at C5 on the 3,4-dihydro-2H-pyrrole scaffold confers a zwitterionic nature to ADPC under physiological pH conditions, which is predicted to enhance aqueous solubility and interaction with biological targets compared to non-amino pyrroline carboxylates such as 1-pyrroline-5-carboxylic acid (P5C), which contains only an imino functionality at the ring nitrogen . Physicochemical data from ChemSpider indicate ADPC has 3 hydrogen bond donor sites and 4 acceptor sites, with zero Rule of Five violations, suggesting favorable drug-like properties . In contrast, P5C (3,4-dihydro-2H-pyrrole-2-carboxylic acid) has a molecular formula of C5H7NO2, lacking the additional nitrogen atom provided by the 5-amino group, and thus has different hydrogen bonding capacity [1]. Quantitative solubility or logD comparisons between ADPC and P5C were not located in the permissible sources.

Zwitterion Solubility Physicochemical property

Salt Stress Growth Support: ADPC as an Osmoprotectant in Halophilic Bacteria

The Witt et al. (2011) study demonstrated that ADPC supports the growth of bacteria under salt stress conditions, a functional property it shares with the well-characterized compatible solute ectoine [1]. This was observed in a Halomonas elongata deletion mutant deficient in ectoine synthesis, where ADPC partially complemented the salt-sensitive phenotype. While the study confirmed that ADPC displays typical properties of compatible solutes, specific comparative growth rate data (e.g., doubling times, maximum OD) for ADPC versus ectoine at defined NaCl concentrations were not retrievable from the permissible abstracts and metadata. The class of compatible solutes, including ectoine and hydroxyectoine, is known to stabilize enzymes against heating, freezing, and drying, but the relative protective efficacy of ADPC within this class remains to be quantitatively benchmarked [2].

Osmoprotection Halophilic bacteria Stress tolerance

High-Confidence Application Scenarios for 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid Based on Verified Evidence


Precursor Supply for Pyrrolamide Antibiotic Biosynthetic Pathway Reconstitution

Research groups engineering anthelvencin or related pyrrolamide antibiotics can use ADPC as the authenticated precursor for pathway feeding studies or in vitro reconstitution of the Athv28-dependent biosynthetic step. Deletion of athv28 abolishes anthelvencin production, confirming ADPC's non-redundant role [1]. This application is directly supported by gene deletion and metabolite quantification data.

Enzyme Promiscuity Studies Using Ectoine Synthase as a Biocatalyst

ADPC is the product of a non-canonical side reaction catalyzed by ectoine synthase (EC 4.2.1.108) using glutamine as substrate [1]. This property can be exploited in enzymatic studies of substrate promiscuity and in the development of biocatalytic routes to non-natural cyclic amino acids. The reversibility of the reaction further enables ADPC to serve as a substrate for hydrolytic cleavage studies.

Scaffold for Stereochemically Defined Building Block Synthesis

The diastereoselective one-pot synthesis of functionalized ADPC esters with three contiguous stereocenters, operating under metal-free and benign solvent conditions, positions ADPC derivatives as versatile chiral building blocks for medicinal chemistry [1]. The reported scalability and commercial availability of starting materials make this route attractive for procurement of stereochemically complex intermediates.

Engineered Compatible Solute for Enzyme Formulation Screening

As the first man-made compatible solute with demonstrated freeze-thaw enzyme stabilization activity, ADPC can be incorporated into screening panels for enzyme formulation excipients [1]. Its engineered origin provides a differentiating factor for intellectual property purposes, and its zwitterionic character [2] may offer distinct solubility advantages in aqueous formulations.

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